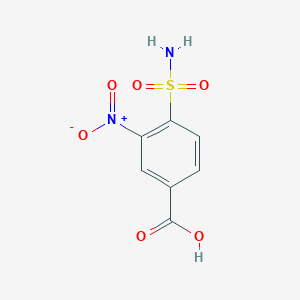

3-Nitro-4-sulfamoylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitro-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H6N2O6S . It has a molecular weight of 246.2 .

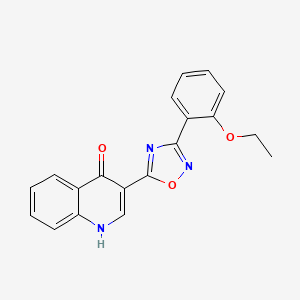

Molecular Structure Analysis

The InChI code for this compound is1S/C7H6N2O6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound has a melting point of 260-261 degrees Celsius .Aplicaciones Científicas De Investigación

Crystallographic and Physico-Chemical Analysis

Studies on similar compounds such as Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid have contributed to understanding the unique bonding features and physical properties of these compounds. X-ray crystallography and various other analyses like thermogravimetry and differential scanning calorimetry have been utilized for this purpose (D'angelo et al., 2008).

Environmental and Biological Impact

Research has also been conducted on the transformation products of similar compounds under specific conditions, such as in the case of sulfamethoxazole (SMX) undergoing abiotic transformations. This indicates a possible environmental impact of such compounds and their derivatives (Nödler et al., 2012).

Structural and Spectroscopic Signatures

In a study on 4-chloro-3-sulfamoylbenzoic acid, structural and spectroscopic signatures were analyzed using techniques like single crystal X-ray diffraction and vibrational spectroscopy. Such research helps in understanding the molecular and electronic properties of these compounds, which can be crucial for their application in various scientific fields (Kavitha et al., 2020).

Luminescent Sensing Applications

Coordination polymers with similar compounds have been used for the development of luminescent sensors. These have applications in detecting specific chemicals like nitrobenzene, showcasing the potential of these compounds in sensory technology (Liu et al., 2015).

Synthetic Chemistry Applications

Safety and Hazards

The safety data sheet (MSDS) for 3-Nitro-4-sulfamoylbenzoic acid can provide detailed information on its hazards, handling, storage, and disposal .

Relevant Papers There are peer-reviewed papers and technical documents related to this compound available at Sigma-Aldrich . These could provide more detailed and specific information about the compound.

Mecanismo De Acción

Target of Action

It is known that sulfamoylbenzoic acid derivatives can inhibit certain enzymes, such as cytosolic phospholipase a2α (cpla2α) .

Mode of Action

Similar compounds, such as n,n-disubstituted 4-sulfamoylbenzoic acid derivatives, have been found to inhibit cpla2α . This inhibition occurs through the compound’s interaction with the enzyme, preventing it from catalyzing the release of arachidonic acid from phospholipids .

Biochemical Pathways

, the inhibition of cPLA2α can impact the arachidonic acid cascade. This cascade leads to the formation of eicosanoids, which are involved in various physiological processes and can contribute to inflammatory diseases when overproduced .

Result of Action

The inhibition of cpla2α and the subsequent impact on the arachidonic acid cascade could potentially modulate inflammatory responses .

Análisis Bioquímico

Biochemical Properties

It is known that nitro compounds can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

It is known that nitro compounds can influence cell function through various mechanisms, such as impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

3-nitro-4-sulfamoylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6S/c8-16(14,15)6-2-1-4(7(10)11)3-5(6)9(12)13/h1-3H,(H,10,11)(H2,8,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNYDIJDUSXBSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-3-methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2408459.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408468.png)

![3-[(4-bromobenzyl)sulfanyl]-5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B2408475.png)

![9-(4-ethylphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2408476.png)

![4-(2-ethylbutanoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2408477.png)